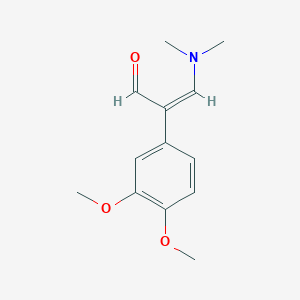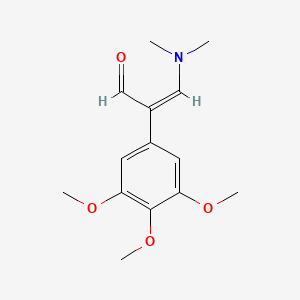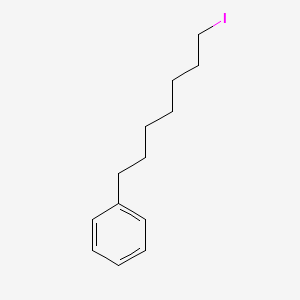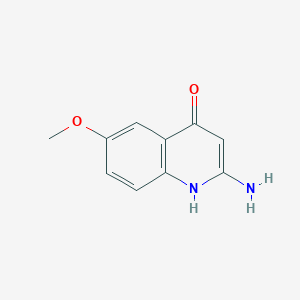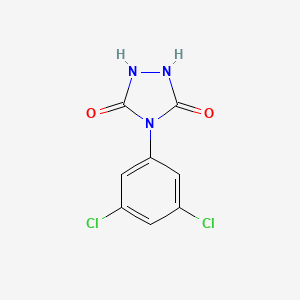
4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione
概要
説明
The compound “4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione” is a complex organic compound. The “3,5-Dichlorophenyl” part suggests that it contains a phenyl (benzene) ring with two chlorine atoms attached at the 3rd and 5th positions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds often involve complex organic synthesis procedures .科学的研究の応用
Microwave-Assisted Polymer Synthesis
4-(4'-Aminophenyl)-1,2,4-triazolidine-3,5-dione, a related compound, has been used in the microwave-assisted synthesis of novel polyureas. These polyureas, characterized by IR, 1H-NMR, and thermogravimetric analysis, demonstrated potential in materials science due to their rapid synthesis and unique physical properties (Mallakpour & Rafiee, 2004).
Polymer Synthesis with Antimicrobial Applications
Another study explored the polymerization of 4-(4′-N-1,8-naphthalimidophenyl)-1,2,4-triazolidine-3,5-dione, a derivative, with diisocyanates under microwave irradiation. These novel polyureas displayed antimicrobial properties, indicating potential in the development of new materials with health applications (Mallakpour & Rafiee, 2003).
In Vitro Antimicrobial and Antioxidant Activities
4-Substituted-1,2,4-triazolidine-3,5-dione derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. This study underscores the compound's potential in developing new antimicrobial and antioxidant agents (Adibi et al., 2012).
Oxidation Reactions in Organic Chemistry
4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione, a related compound, has been used as an effective oxidizing agent for transforming pyrazolines to pyrazoles. This demonstrates the compound's utility in organic synthesis and chemical transformations (Zolfigol et al., 2006).
Photoactive Polyamide Synthesis
Research on 4-(4-dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione focused on its reaction with different diisocyanates to form novel aliphatic polyamides. These polyamides exhibited potential for applications in photoactive materials (Mallakpour & Rafiee, 2007).
Photocatalytic Degradation in Water Treatment
The degradation mechanism of triazolidine derivatives, including 1,2,4-triazolidine-3,5-dione, was studied in the context of TiO2 photocatalysis. This research is relevant to environmental science, particularly in understanding the degradation of pollutants in water (Guillard et al., 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(3,5-dichlorophenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-4-1-5(10)3-6(2-4)13-7(14)11-12-8(13)15/h1-3H,(H,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQSIVSKXQMCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C(=O)NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595949 | |
| Record name | 4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione | |
CAS RN |
52039-88-0 | |
| Record name | 4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52039-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



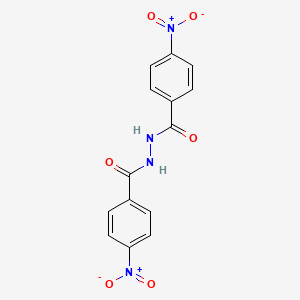
![(8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B3065481.png)



